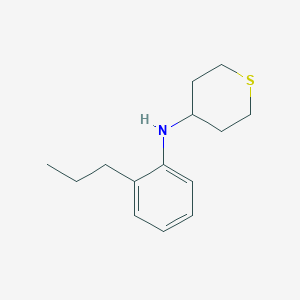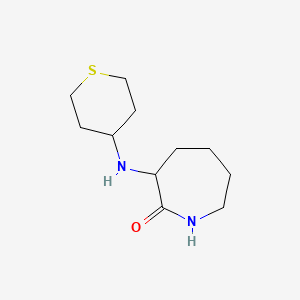![molecular formula C16H19N3O B7557347 N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMP is a synthetic compound that was first developed in the early 2000s, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide is not fully understood, but it is thought to involve the binding of the compound to specific biomolecules within cells. This binding leads to changes in the fluorescence properties of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide, allowing it to be used as a probe for imaging these biomolecules.
Biochemical and Physiological Effects:
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide has been shown to have a number of biochemical and physiological effects in vitro, including the ability to inhibit the activity of certain enzymes and modulate the function of certain ion channels. However, the specific effects of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide on biological systems in vivo are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide in lab experiments is its high selectivity for certain biomolecules, which allows for precise imaging and analysis of these targets. However, one limitation of using N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide is its relatively low fluorescence intensity, which can make it difficult to detect in certain biological systems.
Orientations Futures
There are several potential future directions for research on N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide. One area of interest is the development of more potent and selective analogs of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide for use in biological imaging and other applications. Another area of interest is the investigation of the potential therapeutic applications of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide and related compounds, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
In conclusion, N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively bind to certain biomolecules makes it a useful tool for imaging and analyzing biological systems, and its potential therapeutic applications make it an area of interest for future research.
Méthodes De Synthèse
The synthesis of N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide involves several steps, including the reaction of 4-methyl-3-nitrobenzaldehyde with pyridine-4-carboxaldehyde to form 4-methyl-3-(pyridin-4-ylmethyl)nitrobenzene. This compound is then reduced using palladium on carbon and hydrogen gas to form 4-methyl-3-(pyridin-4-ylmethyl)aniline. Finally, this compound is reacted with propanoyl chloride to form N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide.
Applications De Recherche Scientifique
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest has been its potential as a fluorescent probe for imaging biological systems. N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide has been shown to selectively bind to certain proteins and other biomolecules, making it a useful tool for studying their localization and function within cells.
Propriétés
IUPAC Name |
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-16(20)19-14-5-4-12(2)15(10-14)18-11-13-6-8-17-9-7-13/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVVMQMIUPOKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)

![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)

![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)
